Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridine (TFMP) derivatives, which include Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.
Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a chemical compound with the molecular formula and a molecular weight of 250.20 g/mol. It is known for its distinctive structure, which includes an ethyl ester group and a trifluoromethoxy substituent on a phenyl ring. This compound is characterized by its clear, colorless appearance and has been assigned the CAS number 1206550-93-7. The InChI Key for this compound is BRGSHFKABBJCGX-UHFFFAOYSA-N, and it is recognized in various chemical databases, including PubChem (CID 1206550-93-7) .
There is no current information available on the specific mechanism of action of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate.
As with any unknown compound, it is advisable to handle Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with caution. Specific safety data sheets (SDS) are not readily available, but general safety practices for organic compounds should be followed, including:
These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in the production of more complex molecules .
The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate can be achieved through several methods:
These synthetic routes emphasize the compound's accessibility for research and industrial applications .
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has potential applications in various fields:
These applications underline the importance of trifluoromethylated compounds in modern chemical research .
Several compounds share structural similarities with ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 | 0.96 | Methyl ester instead of ethyl |
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | 1261553-60-9 | 0.94 | Contains an additional methyl group |
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | 0.86 | Contains a keto group |
Ethyl 2-(trifluoromethyl)benzoate | 577-62-8 | 0.84 | Lacks the phenyl substitution |
These comparisons illustrate how ethyl 2-(4-(trifluoromethoxy)phenyl)acetate stands out due to its specific trifluoromethoxy substitution, which may confer unique properties not found in other similar compounds .